N-diazo-3-nitro-benzenesulfonamide
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Overview
Description
(m-Nitrophenylsulfonyl) azide is an organic compound characterized by the presence of a nitro group (NO₂) attached to a phenyl ring, which is further connected to a sulfonyl azide group (SO₂N₃)
Preparation Methods
Synthetic Routes and Reaction Conditions: (m-Nitrophenylsulfonyl) azide can be synthesized through the nucleophilic substitution reaction of sulfonyl chlorides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions . The general reaction scheme is as follows:
[ \text{R-SO₂Cl} + \text{NaN₃} \rightarrow \text{R-SO₂N₃} + \text{NaCl} ]
Industrial Production Methods: Industrial production of sulfonyl azides, including (m-Nitrophenylsulfonyl) azide, often involves the use of polyethylene glycol (PEG-400) as an eco-friendly reaction medium. This method enhances the reaction efficiency and yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: (m-Nitrophenylsulfonyl) azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes.
Major Products:
Substitution: Formation of alkyl or aryl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
(m-Nitrophenylsulfonyl) azide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic tools.
Industry: Applied in material sciences for polymer cross-linking and the production of high-energy materials.
Mechanism of Action
The mechanism of action of (m-Nitrophenylsulfonyl) azide primarily involves its reactivity as an azide group. The azide group can act as a nucleophile in substitution reactions, a reducing agent in reduction reactions, and a dipole in cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- Phenylsulfonyl azide
- Benzylsulfonyl azide
- Tosyl azide
Comparison: (m-Nitrophenylsulfonyl) azide is unique due to the presence of the nitro group, which can influence its reactivity and stability compared to other sulfonyl azides. The nitro group can also provide additional functionality for further chemical modifications .
Properties
CAS No. |
6647-85-4 |
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Molecular Formula |
C6H4N4O4S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
N-diazo-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4H |
InChI Key |
WGTKCHUGTQBBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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